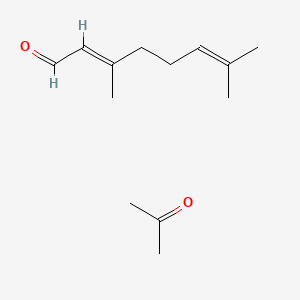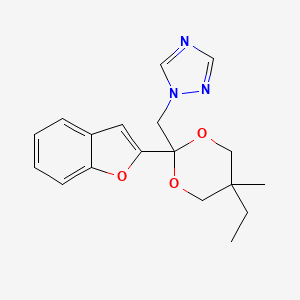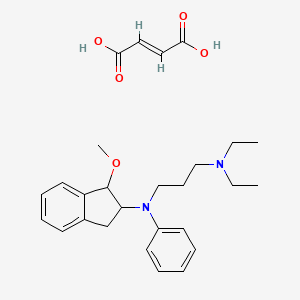
(2E)-3,7-dimethylocta-2,6-dienal;propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3,7-dimethylocta-2,6-dienal;propan-2-one is a compound that belongs to the class of organic compounds known as acyclic monoterpenoids. These compounds are characterized by their structure, which does not contain a cycle. The compound is often used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3,7-dimethylocta-2,6-dienal;propan-2-one typically involves the use of specific reagents and conditions to achieve the desired product. One common method involves the use of a simple precipitation method using Degussa P25 TiO2 powder as a support and copper nitrate as a precursor . This method is often employed due to its efficiency and the high yield of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar methods to those used in laboratory settings. The use of low-power ultraviolet light-emitting diodes (UV-LEDs) as the light source for a photocatalytic water splitting reaction is one such method . This approach is favored for its cost-effectiveness and scalability.
化学反应分析
Types of Reactions: (2E)-3,7-dimethylocta-2,6-dienal;propan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
科学研究应用
(2E)-3,7-dimethylocta-2,6-dienal;propan-2-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound’s unique properties make it a candidate for drug development and therapeutic applications. Industrially, it is used in the production of various materials and chemicals .
作用机制
The mechanism of action of (2E)-3,7-dimethylocta-2,6-dienal;propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the activation or inhibition of certain enzymes or receptors. For example, it has been shown to induce apoptosis in cancer cells through the upregulation of cytochrome c and caspases . This mechanism is crucial for its potential therapeutic applications.
相似化合物的比较
Similar Compounds: Similar compounds to (2E)-3,7-dimethylocta-2,6-dienal;propan-2-one include (2E)-3,7-dimethylocta-2,6-dien-1-ol (geraniol) and other acyclic monoterpenoids . These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in its specific structure and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
属性
分子式 |
C13H22O2 |
|---|---|
分子量 |
210.31 g/mol |
IUPAC 名称 |
(2E)-3,7-dimethylocta-2,6-dienal;propan-2-one |
InChI |
InChI=1S/C10H16O.C3H6O/c1-9(2)5-4-6-10(3)7-8-11;1-3(2)4/h5,7-8H,4,6H2,1-3H3;1-2H3/b10-7+; |
InChI 键 |
GDTFWFALBVLQJV-HCUGZAAXSA-N |
手性 SMILES |
CC(=CCC/C(=C/C=O)/C)C.CC(=O)C |
规范 SMILES |
CC(=CCCC(=CC=O)C)C.CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)





![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)



![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)

